4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(4-methoxyphenyl)benzamide
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Overview
Description
4-[(1,1-Dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(4-methoxyphenyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a sulfonyl group and a methoxyphenyl group, making it a unique molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(4-methoxyphenyl)benzamide typically involves multiple steps. One common method includes the reaction of 4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-aminobenzenesulfonamide under controlled conditions to yield the desired benzamide compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(1,1-Dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(4-methoxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce sulfide compounds .
Scientific Research Applications
4-[(1,1-Dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(4-methoxyphenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(4-methoxyphenyl)benzamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-[(1,1-Dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(2-furylmethyl)benzamide
- 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol
- 4-[4-(1,1-Dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]aniline
Uniqueness
4-[(1,1-Dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(4-methoxyphenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a sulfonyl group and a methoxyphenyl group makes it a versatile compound for various applications .
Properties
Molecular Formula |
C18H19NO6S2 |
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Molecular Weight |
409.5 g/mol |
IUPAC Name |
4-(1,1-dioxothiolan-3-yl)sulfonyl-N-(4-methoxyphenyl)benzamide |
InChI |
InChI=1S/C18H19NO6S2/c1-25-15-6-4-14(5-7-15)19-18(20)13-2-8-16(9-3-13)27(23,24)17-10-11-26(21,22)12-17/h2-9,17H,10-12H2,1H3,(H,19,20) |
InChI Key |
FDCSMHWHIRUWQD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
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